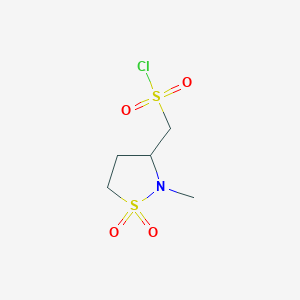

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS number 2137982-07-9 . It is offered by Benchchem for various applications .

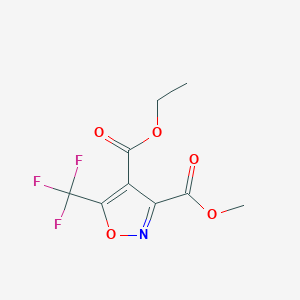

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C5H10ClNO4S2/c1-7-5 (4-12 (6,8)9)2-3-13 (7,10)11/h5H,2-4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight is 247.72 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.72 . .Applications De Recherche Scientifique

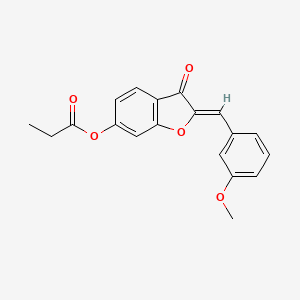

Synthesis of Benzoxazoles

Methanesulfonic acid has been utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles. This method involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, resulting in excellent yields of benzoxazoles. This process is compatible with various substituents, demonstrating the versatility of methanesulfonyl-based compounds in facilitating complex organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).

Regioselective Methanesulfonylation

Research has shown that regioselective methanesulfonylation of simple aromatics can be achieved using methanesulfonic anhydride over zeolite catalysts. This method affords higher para-selectivity in the synthesis of methyl tolyl sulfone than traditional Friedel-Crafts methanesulfonylation, showcasing the role of methanesulfonyl chloride in enhancing selectivity in organic reactions (Smith, Ewart, El‐Hiti, & Randles, 2004).

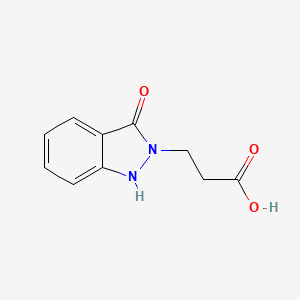

Synthesis and Characterization of Methanesulfonates

The synthesis and characterization of various methanesulfonates have been explored, revealing their potential in catalytic reactions such as the Biginelli reaction. Transition metal methanesulfonates, in particular, have been shown to be effective catalysts in the cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and urea, leading to the synthesis of 3,4-dihydropyrimidinones. This highlights the applicability of methanesulfonyl chloride in the preparation of catalytically active compounds (Wang, Wang, Sun, & Jiang, 2005).

Electrochemical Applications

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. The reversible intercalation of sodium into vanadium pentoxide films in this electrolyte suggests potential applications in energy storage devices, demonstrating the utility of methanesulfonyl chloride in developing new materials for batteries (Su, Winnick, & Kohl, 2001).

Propriétés

IUPAC Name |

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJAWFPJICFHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCS1(=O)=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)

![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)